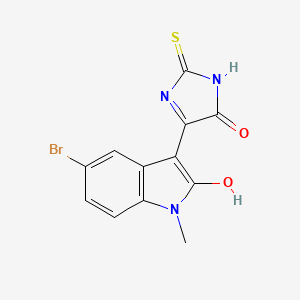![molecular formula C19H19N3O4 B5557389 3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)
3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on benzamide derivatives, including those with dimethoxy, oxadiazole, and phenyl groups, has demonstrated their significance in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential anticancer, anti-inflammatory, and antimicrobial properties, showcasing the versatility of benzamide frameworks in drug design.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step processes, starting from basic aromatic acids or aldehydes. Key steps may include acylation reactions, condensations, and cyclization processes to introduce the oxadiazole rings and other functional groups. For instance, compounds with oxadiazole and phenyl groups have been synthesized using starting materials like acetic acid and trimethoxybenzene, followed by reactions with substituted benzoyl chlorides (Ravinaik et al., 2021).
科学的研究の応用
Anticancer Activity
Studies have shown that derivatives of 1,3,4-oxadiazole, a core component of the compound , possess significant anticancer activity against various cancer cell lines. A research effort highlighted the design, synthesis, and evaluation of such compounds, demonstrating moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in certain cases (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Properties
Another area of application involves the antimicrobial and antioxidant properties of 1,3,4-oxadiazole derivatives. Research into the crystal structure, Hirshfeld surfaces, and biological studies of such derivatives has shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).
Material Science Applications
The synthesis of aromatic polyamides containing 1,3,4-oxadiazole units has been explored for their applications in creating thin films with good thermal stability, solubility in certain solvents, and the ability to be cast into flexible films. These materials show potential for use in various industrial and technological applications due to their desirable physical properties (Sava et al., 2003).
Organic Light Emitting Diodes (OLEDs)
The development of efficient green phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off has been another significant application. Novel iridium(III) complexes with 1,3,4-oxadiazol-substituted amide ligands have been synthesized, demonstrating excellent photoluminescence properties and performance in OLED devices. This research opens new avenues for the development of high-performance OLEDs (Zhang et al., 2016).
Anti-inflammatory and Antihyperglycemic Agents
Derivatives have also been investigated for their potential as antihyperglycemic agents, with studies identifying specific compounds showing promising activity in the treatment of diabetes mellitus, highlighting the therapeutic potential of these derivatives in managing chronic conditions (Nomura et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22(19(23)14-9-10-15(24-2)16(11-14)25-3)12-17-20-18(21-26-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIHZTXXCVAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)
![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)
![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)
![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)


![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)
![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)
